molecular formula C5H10O4S B1287729 2-(Propane-1-sulfonyl)acetic acid CAS No. 77082-78-1

2-(Propane-1-sulfonyl)acetic acid

Cat. No.: B1287729
CAS No.: 77082-78-1
M. Wt: 166.2 g/mol
InChI Key: JYLZNLNPDIOMOV-UHFFFAOYSA-N
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Description

2-(Propane-1-sulfonyl)acetic acid is a sulfonyl-substituted carboxylic acid with the molecular formula C₅H₁₀O₄S. The compound features a propane-1-sulfonyl group (–SO₂–CH₂CH₂CH₃) attached to the α-carbon of the acetic acid backbone.

Properties

IUPAC Name

2-propylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLZNLNPDIOMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604773
Record name (Propane-1-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77082-78-1
Record name (Propane-1-sulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propane-1-sulfonyl)acetic acid typically involves the sulfonation of propane derivatives followed by carboxylation. One common method involves the reaction of propane-1-sulfonyl chloride with sodium acetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-(Propane-1-sulfonyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propane-1-sulfonyl)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfonyl)acetic acid involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation or breaking of chemical bonds. The pathways involved often include sulfonation and carboxylation reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Structural Attributes
2-(Propane-1-sulfonyl)acetic acid (hypothetical) C₅H₁₀O₄S Sulfonyl, carboxylic acid 182.20 –SO₂–CH₂CH₂CH₃ attached to acetic acid
2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid C₁₂H₁₆O₄S₂ Sulfonyl, sulfanyl, carboxylic acid 296.38 Phenyl ring with sulfonyl and sulfanyl substituents
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S Benzofuran, sulfanyl, carboxylic acid 332.44 Benzofuran core with cyclohexyl and isopropyl groups
2-({1-[4-(Propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid C₁₄H₁₆N₂O₃S Imidazole, sulfanyl, carboxylic acid 292.35 Imidazole ring substituted with propan-2-ylphenyl
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Sulfonate, alkene 158.15 Ionic sulfonate group with unsaturated backbone
Key Observations:

Sulfonyl vs. Sulfonate Groups :

  • The sulfonyl group (–SO₂–) in this compound is distinct from the sulfonate (–SO₃⁻) group in sodium 2-methylprop-2-ene-1-sulphonate. Sulfonates are ionic and exhibit higher water solubility, whereas sulfonyl groups enhance acidity and stability in organic solvents .
  • Example: Sodium 2-methylprop-2-ene-1-sulphonate (water-soluble ionic compound) vs. sulfonyl-containing acids (lipophilic, used in organic synthesis).

Carboxylic Acid Derivatives :

  • The acetic acid moiety in this compound facilitates hydrogen bonding, as seen in 2-(3-bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric dimers via O–H∙∙∙O interactions .
  • Electron-withdrawing substituents (e.g., sulfonyl) lower the pKa of carboxylic acids compared to electron-donating groups (e.g., methoxy in ).

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Acidity (pKa) Applications
This compound (inferred) ~120–150 (est.) Moderate in polar solvents ~2.5–3.5 (est.) Pharmaceutical intermediates, catalysis
2-(3-Bromo-4-methoxyphenyl)acetic acid 150–152 Soluble in DMSO, ethanol ~4.1 Synthesis of Combretastatin A-4
Sodium 2-methylprop-2-ene-1-sulphonate >300 (decomposes) Highly water-soluble N/A (ionic) Surfactants, polymerization agents
Key Findings:
  • Hydrogen Bonding and Crystal Packing: Compounds like 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid form O–H∙∙∙O hydrogen-bonded dimers in the solid state, stabilized by weaker C–H∙∙∙C interactions . Similar dimerization is expected in this compound due to its carboxylic acid group.
  • Electronic Effects :

    • Substituents like bromo and methoxy groups on aromatic rings (e.g., ) influence electronic environments, with bromine increasing C–C–C bond angles due to electron withdrawal . Sulfonyl groups similarly exert electron-withdrawing effects, enhancing acidity.

Biological Activity

2-(Propane-1-sulfonyl)acetic acid, also known by its chemical structure C5H10O4S\text{C}_5\text{H}_{10}\text{O}_4\text{S}, is a sulfonic acid derivative that has been explored for various biological activities. This compound is of interest due to its potential therapeutic applications and its role in biochemical pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₅H₁₀O₄S
  • CAS Number : 77082-78-1
  • Molar Mass : 178.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's solubility and reactivity, facilitating its interaction with enzymes and receptors. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in relation to glutamate signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby influencing pathways related to energy metabolism and cellular signaling.
  • Receptor Modulation : It is hypothesized that this compound can bind to neurotransmitter receptors, potentially affecting synaptic transmission and plasticity.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases.
  • Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Properties : There is evidence suggesting that it can reduce inflammation markers, which could be relevant in treating inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in neuronal cell death following induced oxidative stress. The mechanism was linked to the modulation of glutamate receptors, suggesting a protective effect against excitotoxicity.

Case Study 2: Anti-inflammatory Activity

In vitro studies using macrophage cell lines indicated that treatment with this compound led to a decrease in pro-inflammatory cytokine production. This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveReduced neuronal death under stress
AntioxidantMitigated oxidative stress markers
Anti-inflammatoryDecreased cytokine levels

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